4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyclopropyl(methyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid can be achieved through several methods:
Catalytic Hydrogenation: One method involves the catalytic hydrogenation of 4-cyanobenzoic acid in the presence of a suitable catalyst to yield the desired product.
Amination Reactions: Another approach includes the amination of 4-chloromethylbenzoic acid or 4-bromomethylbenzoic acid with cyclopropyl(methyl)amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation or amination reactions, optimized for high yield and purity. The choice of catalyst, solvent, and reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid has several scientific research applications:
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)benzoic acid: This compound has a similar structure but lacks the cyclopropyl group.
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid: This compound has a propyl group instead of a methyl group.
4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid: This compound has a cyclopropylmethyl group instead of a cyclopropyl group.
Uniqueness
4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid is unique due to the presence of the cyclopropyl(methyl)amino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-[[cyclopropyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(11-6-7-11)8-9-2-4-10(5-3-9)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
GGCHXMOZEXRUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.